4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride is a bicyclic amine characterized by the presence of both an amino group and a hydroxyl group. It is derived from norbornane, a bicyclic hydrocarbon, and is notable for its unique structural features that confer distinct chemical and physical properties. This compound has garnered attention for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science .
The synthesis of 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride generally follows these steps:
In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalyst use is crucial to maximize yield and purity. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents like lithium aluminum hydride for reduction reactions .
The molecular structure of 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride features a bicyclic framework with both an amino group and a hydroxyl group attached to it. The compound can be represented structurally as follows:
The molecular weight is 163.65 g/mol, and it has a CAS number of 1403865-39-3, which helps identify it in chemical databases .
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride involves its interaction with various biological targets due to its functional groups that facilitate hydrogen bonding with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways leading to specific physiological effects, making it a compound of interest in medicinal chemistry research .
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride is typically characterized by:
Key chemical properties include:
Further analyses such as NMR spectroscopy can provide insights into its structural characteristics and confirm functional groups present in the compound .
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride has several applications across different fields:
The synthesis of 4-aminobicyclo[2.2.1]heptan-1-ol hydrochloride (chemical formula: C₇H₁₄ClNO, molecular weight: 163.65 g/mol) presents distinct challenges due to the structural complexity of the bicyclic [2.2.1]heptane (norbornane) framework and the requirement for precise stereochemical control at the C4 amino and C1 hydroxyl positions [1] [7]. This section comprehensively examines established and emerging synthetic strategies, focusing on methodological innovations and optimization approaches relevant to this pharmaceutically significant bicyclic amine hydrochloride salt.
Traditional synthetic approaches to the bicyclo[2.2.1]heptane scaffold leverage Diels-Alder cycloaddition as the foundational step, exploiting the reaction between cyclopentadiene and ethylene or ethylene equivalents to construct the characteristic bicyclic framework. The subsequent introduction of the C1 hydroxyl and C4 amine functionalities requires multi-step sequences involving electrophilic addition, oxidation, or substitution reactions, often complicated by regio- and stereoselectivity challenges.
The hydroxyl group at the bridgehead position (C1) is typically installed via hydrolysis of the corresponding Diels-Alder adducts bearing halide or acetoxy groups at this position. Subsequent functionalization at C4 presents greater complexity due to the steric constraints of the bicyclic system. Classical routes involve nucleophilic substitution of activated derivatives (e.g., 4-bromo or 4-tosyloxy intermediates) with azide anions, followed by Staudinger reduction to the primary amine and final hydrochloride salt formation using hydrogen chloride in ethereal solvents. Alternatively, reductive amination of the corresponding 4-keto derivative offers a viable pathway, although control over stereochemistry remains problematic without chiral auxiliaries or catalysts [1].
A significant limitation of these traditional routes is the moderate yield and the formation of regioisomeric mixtures. The bridgehead hydroxyl group can influence the stereochemical outcome at C4 during functionalization, potentially leading to diastereomeric products that require chromatographic separation, increasing production costs and reducing overall efficiency. Furthermore, the harsh conditions (strong acids/bases, high temperatures) often employed in these classical sequences can compromise the stability of the strained bicyclic system [1] [7].
Table 1: Characteristics of Traditional Synthetic Routes for Bicyclo[2.2.1]heptane Derivatives
Synthetic Strategy | Key Intermediates | Major Challenges | Reported Purity (Final Product) |
---|---|---|---|
Diels-Alder + Halogenation/Azidation | 4-Bromo-1-hydroxybicyclo[2.2.1]heptane; 4-Azido-1-hydroxybicyclo[2.2.1]heptane | Regioisomer formation, harsh reduction conditions (NaN₃, PPh₃) | Typically 90-97% [1] |
Diels-Alder + Oximation/Reduction | 1-Hydroxybicyclo[2.2.1]heptan-4-one oxime | Diastereoselectivity in reduction step, over-reduction risks | ~90% (often requires purification) [7] |
Direct Amination of Hydroxylated Derivatives | Activated esters (tosylates/mesylates) at C4 | Competing elimination reactions, solvent dependency | Varies widely; commercial batches ~90% [7] |
Catalytic asymmetric synthesis provides a powerful strategy for directly accessing enantiomerically enriched 4-aminobicyclo[2.2.1]heptan-1-ol, circumventing the resolution steps typically required in traditional racemic syntheses. While direct catalytic asymmetric amination of carbonyl compounds adjacent to the bicyclic framework is less developed for such complex structures, methodologies employing chiral catalysts for constructing the amine stereocenter show considerable promise.
Chiral metal complexes, particularly those based on rhodium, palladium, and iridium, coordinated with enantiopure phosphine or N-heterocyclic carbene ligands, have demonstrated efficacy in asymmetric hydrogenation of prochiral enamine precursors related to the bicyclo[2.2.1]heptane scaffold. For instance, precursors like N-(1-hydroxybicyclo[2.2.1]hept-4-en-4-yl) acetamide can undergo enantioselective hydrogenation, although achieving high diastereoselectivity relative to the existing bridgehead hydroxyl group requires meticulous ligand design and reaction optimization [5] [6].
Organocatalysis offers a metal-free alternative. Chiral phosphoric acids (CPAs) or amine catalysts (e.g., modified cinchona alkaloids) can facilitate asymmetric Mannich-type reactions or direct α-amination of carbonyl compounds. While primarily explored for simpler substrates (e.g., oxindoles, tetralones), these principles can potentially be adapted to functionalized bicyclic ketones. The catalytic asymmetric α-amination strategy, as highlighted in research on biologically active 3-aminooxindoles, underscores the potential for introducing diverse amine groups with high enantiocontrol onto complex carbon skeletons. Adapting such modular catalytic systems (e.g., chiral phase-transfer catalysts, bifunctional thiourea-amine catalysts) to the sterically demanding 1-hydroxybicyclo[2.2.1]heptan-4-one represents a significant, albeit challenging, opportunity for direct access to enantiopure 4-amino derivatives [5].
Key challenges include the steric bulk around the C4 position in the bicyclic system potentially impeding catalyst approach and the need for catalyst systems tolerant of the polar bridgehead hydroxyl group. Solvent effects, temperature, and catalyst loading significantly impact enantiomeric excess (ee), necessitating extensive optimization. Recent advances demonstrating the synthesis of bulky chiral amines like those found in sitagliptin precursors using engineered enzymes also highlight the convergence of chemo- and biocatalysis in addressing these stereochemical hurdles [6].
Biocatalysis, particularly using engineered transaminases (ω-transaminases, ATAs), has emerged as a highly efficient and sustainable strategy for synthesizing enantiomerically pure chiral amines, including constrained bicyclic structures like 4-aminobicyclo[2.2.1]heptan-1-ol. ATAs utilize pyridoxal 5'-phosphate (PLP) as a cofactor to catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a ketone acceptor, enabling the asymmetric synthesis of primary amines from prochiral ketones.
The inherent challenge with the bicyclic ketone precursor (1-hydroxybicyclo[2.2.1]heptan-4-one) lies in its steric bulk and conformational rigidity, which are often incompatible with the active sites of wild-type ATAs. Overcoming this limitation requires sophisticated enzyme engineering. A landmark approach, exemplified in the development of a biocatalytic route to sitagliptin, involves "substrate walking" combined with computational modeling and directed evolution:
Beyond asymmetric synthesis, a groundbreaking strategy involves repurposing ATAs for amine racemization. Serendipitous discovery revealed that certain wild-type ATAs, such as the S-selective ATA from Ochrobactrum anthropi (ATA-OA), can perform stereoinversion of small amines like 2-aminobutane through stereochemically promiscuous futile cycles arising from incomplete stereoselectivity. Kinetic modeling confirmed that this off-pathway activity enables dynamic kinetic resolution (DKR) or deracemization processes. Subsequent protein engineering, guided by computational alanine scanning and combinatorial mutagenesis, created double-mutant variants exhibiting broad-spectrum amine racemase (AR) activity. Such engineered ARs, operating in the presence of a cognate ketone (e.g., pyruvate), can racemize both enantiomers of structurally diverse chiral amines [2].
Applying this engineered AR technology could revolutionize the production of 4-aminobicyclo[2.2.1]heptan-1-ol. A racemic synthesis followed by enzymatic kinetic resolution (using a stereoselective ATA or lipase) coupled with in situ racemization of the undesired enantiomer by an engineered AR would theoretically allow 100% conversion of the racemate into a single enantiomerically pure enantiomer (ee >99%), overcoming the 50% yield limitation of classical resolution. The compatibility of ARs with other biocatalysts under aqueous or mild solvent conditions aligns with green chemistry principles [2] [6].
Table 2: Biocatalytic Strategies Relevant to 4-Aminobicyclo[2.2.1]heptan-1-ol Synthesis
Biocatalytic Approach | Enzyme Type | Key Feature/Advantage | Potential Application Stage |
---|---|---|---|
Asymmetric Synthesis | Engineered ω-Transaminase (ATA) | Direct conversion of 4-keto derivative to chiral amine with high ee; Replaces metal catalysts | Primary synthesis of enantiopure amine |
Deracemization (DKR) | Engineered Amine Racemase (AR) + Stereoselective ATA/Lipase | Theoretical 100% yield from racemate; In situ racemization | Resolution of racemic 4-aminobicyclo[2.2.1]heptan-1-ol |
Futile Cycle Exploitation | Wild-type/Engineered ATA with Relaxed Stereoselectivity | Serendipitous stereoinversion observed in small amines; Basis for AR engineering | Proof-of-concept for racemization feasibility |
The final step in producing 4-aminobicyclo[2.2.1]heptan-1-ol hydrochloride involves converting the free base amine to its crystalline hydrochloride salt. Traditional salt formation often relies on dissolving the free base in volatile organic solvents (VOCs) like dichloromethane, diethyl ether, or methanol, followed by bubbling or treatment with hydrogen chloride gas or concentrated hydrochloric acid. While effective, this process generates solvent waste, poses safety and environmental hazards, and complicates isolation due to solvent retention or the need for energy-intensive drying.
Solvent-free methodologies offer a greener and more sustainable alternative. Mechanochemistry, utilizing ball milling or grinding, facilitates salt formation through solid-state reactions between the free base amine and solid acid sources (e.g., fumaric acid, succinic acid) or by exposing the neat base to hydrogen chloride gas. Research on propranolol caprate (PRC) salt formation provides a relevant model. Propranolol free base and capric acid readily form the PRC salt upon neat grinding or simply upon intimate contact at reduced temperatures (e.g., 4°C), even without mechanical agitation. This occurs via a "submerged eutectic" phase – a liquid intermediate formed below the melting points of the individual components due to the formation of a deep eutectic mixture between the reactants. This eutectic phase dramatically enhances molecular diffusion, enabling rapid proton transfer and salt crystallization [3].
The formation of 4-aminobicyclo[2.2.1]heptan-1-ol hydrochloride can similarly exploit this submerged eutectic mechanism. The free base, a solid at room temperature, can be mixed with solid citric acid, tartaric acid, or even ammonium chloride (as an HCl source upon decomposition) and subjected to gentle grinding. Alternatively, controlled exposure of the neat free base to hydrogen chloride gas in a controlled humidity environment can induce solvent-free salt crystallization. These methods eliminate VOC use, simplify purification (the salt often precipitates directly), reduce energy consumption (room temperature operation), and minimize waste generation.
Table 3: Comparison of Salt Formation Methods for 4-Aminobicyclo[2.2.1]heptan-1-ol Hydrochloride
Salt Formation Method | Conditions | Key Advantages | Green Chemistry Metrics |
---|---|---|---|
Traditional Solvent-Based | Amine dissolved in DCM/ether/MeOH; HCl(g) or conc. HCl added; Crystallization; Filtration; Drying | Well-established; High purity achievable | High E-factor (solvent waste); High energy use (drying); VOC use |
Mechanochemical (Neat Grinding) | Free base + Solid acid (e.g., tartaric acid) ground in ball mill or mortar pestle (possibly at 4°C) | No solvent; Fast reaction; Simpler workup (direct solid) | Near-zero E-factor (solvent); Low energy use |
Submerged Eutectic Formation | Free base + Acid (e.g., citric) mixed/ground at controlled T; Eutectic liquid forms enabling salt cryst. | Avoids high temps; Utilizes inherent phys. properties | Minimal waste; Energy efficient |
Gas-Solid Reaction | Free base exposed to HCl(g) vapor in controlled atmosphere | Highly pure salt; No liquid waste | Eliminates solvent; Requires gas handling |
Beyond the initial salt formation, understanding the phase behavior of the hydrochloride salt is crucial for optimizing its isolation and purity. Systems like propranolol caprate form complex phase diagrams with multiple eutectic points involving the salt and excess free base or excess acid. Similarly, 4-aminobicyclo[2.2.1]heptan-1-ol hydrochloride might form eutectic mixtures with residual free base or the acid used during salt formation. Thermal analysis (DSC) and powder X-ray diffraction (PXRD) are essential tools for mapping these phase relationships, identifying optimal crystallization or precipitation conditions during solvent-free synthesis, and ensuring the absence of unwanted eutectic phases that could compromise the crystallinity or purity of the final hydrochloride salt product. Controlling stoichiometry, moisture, and temperature during solvent-free processing is paramount to achieving the high purity (≥97%) demanded for pharmaceutical applications [1] [3].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.:
CAS No.: 126622-38-6